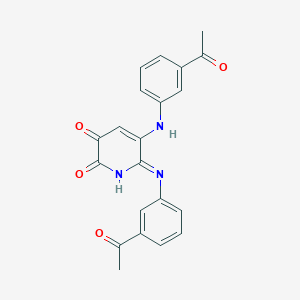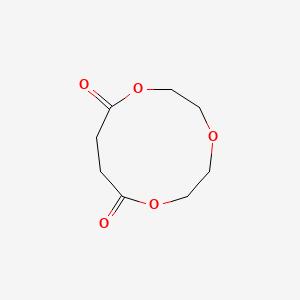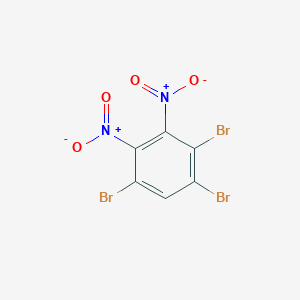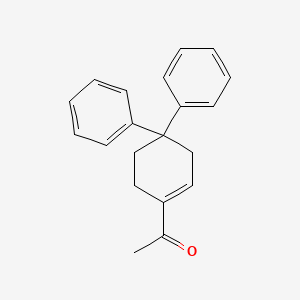
5,6-Bis(3-acetylanilino)pyridine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(3-acetylanilino)pyridine-2,3-dione is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyridine-2,3-dione core with two 3-acetylanilino groups attached at the 5 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(3-acetylanilino)pyridine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylaniline with pyridine-2,3-dione under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 5,6-Bis(3-acetylanilino)pyridine-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different anilino derivatives.
科学的研究の応用
5,6-Bis(3-acetylanilino)pyridine-2,3-dione has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases, given its unique chemical properties.
Industry: It can be employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 5,6-Bis(3-acetylanilino)pyridine-2,3-dione exerts its effects depends on its molecular targets and pathways. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through detailed experimental studies.
類似化合物との比較
2,6-Diacetylpyridine
3,5-Diacetylpyridine
2,3-Diacetylpyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
660398-94-7 |
|---|---|
分子式 |
C21H17N3O4 |
分子量 |
375.4 g/mol |
IUPAC名 |
5-(3-acetylanilino)-6-(3-acetylphenyl)iminopyridine-2,3-dione |
InChI |
InChI=1S/C21H17N3O4/c1-12(25)14-5-3-7-16(9-14)22-18-11-19(27)21(28)24-20(18)23-17-8-4-6-15(10-17)13(2)26/h3-11,22H,1-2H3,(H,23,24,28) |
InChIキー |
FMWSDZWYKBBLRY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC2=CC(=O)C(=O)NC2=NC3=CC=CC(=C3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)



![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)

![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)
![4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde](/img/structure/B15158106.png)


![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)


